
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H10F3NOS and its molecular weight is 321.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Self-Assembly
Compounds with benzothiophene structures have been explored for their supramolecular self-assembly behaviors. For example, benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant potential in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these multipurpose building blocks suggests promising applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Medicinal Chemistry
Thiophene analogues, including those structurally related to benzothiophene, have been synthesized and evaluated for potential applications in organic chemistry and medicinal research. For instance, the control of regiochemistry in radical cyclizations involving thiophene derivatives has been shown to facilitate the synthesis of physiologically active compounds, indicating the role of thiophene structures in developing therapeutic agents (Ishibashi & Tamura, 2004).
Advanced Oxidation Processes
Research into the degradation of organic compounds, such as acetaminophen, by advanced oxidation processes (AOPs) has highlighted the role of specific chemical structures in environmental remediation. Although not directly related to N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, this research domain exemplifies the broader applicability of complex organic molecules in addressing environmental challenges (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Photoaffinity Labeling in Structural Biology
The use of photoaffinity labeling (PAL) techniques, employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, underscores the significance of such chemical groups in elucidating the organization of biological systems. This method is crucial for studying drug-target interactions, protein structures, and the dynamics of biological membranes, demonstrating the utility of related chemical structures in biomedical research (Vodovozova, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to significant changes in cellular processes .
Result of Action
Similar compounds have shown cytotoxic activity against certain types of cancer cells .
Propiedades
IUPAC Name |
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMZYQRSIIEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

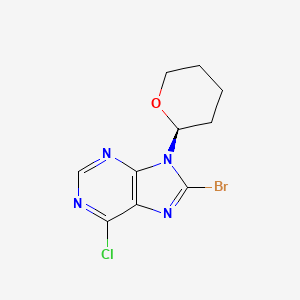
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
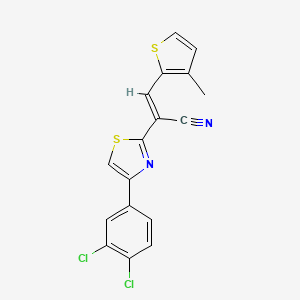
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)
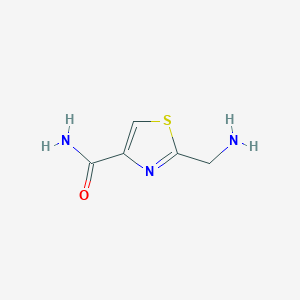
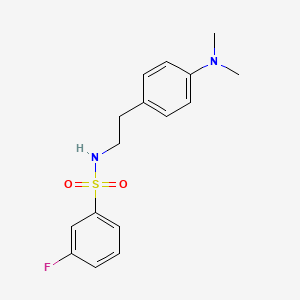

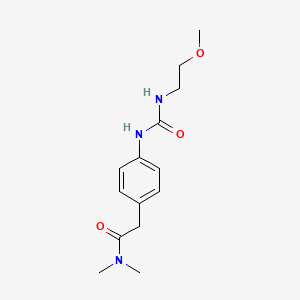

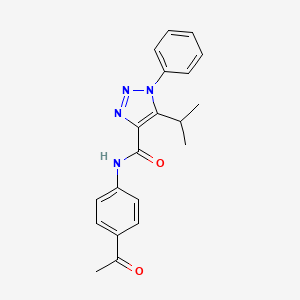
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)
